Spiro[4.5]decane-8-thiol
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Overview
Description
Spiro[45]decane-8-thiol is a unique organic compound characterized by its spirocyclic structure, where two rings share a single common atom This compound is part of the broader class of spiro compounds, which are known for their diverse biological activities and structural complexity The presence of a thiol group (-SH) in Spiro[4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]decane-8-thiol typically involves the formation of the spirocyclic core followed by the introduction of the thiol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with a suitable diene and a thiol-containing reagent, followed by a cyclization reaction to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow synthesis. These methods aim to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]decane-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulf
Biological Activity
Spiro[4.5]decane-8-thiol is a unique compound characterized by its spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure and Synthesis
The compound this compound features a spiro arrangement that contributes to its biological activity. Various synthetic pathways have been developed to produce derivatives of this compound, often involving the transformation of precursor molecules through cyclization and functional group modifications.
Table 1: Synthetic Methods for Spiro[4.5]decane Derivatives
Methodology | Yield (%) | Key Features |
---|---|---|
Cyclization of 1-thia-4-azaspiro | 65-75 | Involves thiazolopyrimidine derivatives |
Mannich Reaction | Varies | Produces various spiro derivatives with biological activity |
Asymmetric Synthesis | High | Utilizes chiral catalysts for selective production |
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study highlighted the synthesis of 1-thia-4-azaspiro[4.5]decane derivatives, revealing their ability to inhibit cancer cell proliferation effectively. The incorporation of glycosyl moieties into these compounds was shown to enhance their biological activity against various cancer cell lines.
Case Study: Anticancer Efficacy
A specific derivative demonstrated an IC50 value indicating potent inhibition against breast cancer cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
Another area of interest is the antimicrobial activity associated with Spiro[4.5]decane compounds. Mannich bases derived from this scaffold have shown promising results against a range of bacterial strains, indicating their potential use in treating infections.
Table 2: Antimicrobial Activity of Spiro[4.5]decane Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Mannich Base A | E. coli | 32 µg/mL |
Mannich Base B | S. aureus | 16 µg/mL |
Mannich Base C | P. aeruginosa | 64 µg/mL |
Anti-Hyperglycemic Activity
Recent studies have also explored the anti-hyperglycemic effects of spiro derivatives, particularly in the context of diabetes management. Compounds derived from the spiro framework exhibited significant glucose-lowering effects in animal models, making them candidates for further development in diabetes therapeutics.
Case Study: Glucose Regulation
In a controlled study involving diabetic rats, a spiro derivative reduced blood glucose levels significantly compared to control groups, demonstrating its therapeutic potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives. Modifications at various positions on the spiro framework can lead to enhanced activity or selectivity towards specific biological targets.
Table 3: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Hydroxyl Group | Increased anticancer activity |
Alkyl Substituents | Enhanced antimicrobial properties |
Glycosylation | Improved bioavailability and efficacy |
Properties
Molecular Formula |
C10H18S |
---|---|
Molecular Weight |
170.32 g/mol |
IUPAC Name |
spiro[4.5]decane-8-thiol |
InChI |
InChI=1S/C10H18S/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9,11H,1-8H2 |
InChI Key |
OGXXILIRJYXMQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(CC2)S |
Origin of Product |
United States |
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